REACTION_CXSMILES
|
C([O:9][CH:10]([C:18]([F:21])([F:20])[F:19])[C:11]([F:17])([F:16])[S:12]([O-:15])(=[O:14])=[O:13])(=O)C1C=CC=CC=1.[Na+:22].[OH-].[Na+]>O>[OH:9][CH:10]([C:18]([F:21])([F:19])[F:20])[C:11]([F:16])([F:17])[S:12]([O-:15])(=[O:14])=[O:13].[Na+:22] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium 2-benzoyloxy-1,1,3,3,3-pentafluoro-propane-1-sulfonate
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(C(S(=O)(=O)[O-])(F)F)C(F)(F)F.[Na+]
|
Name
|
|
Quantity
|
43 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized in Synthesis Example 9
|
Type
|
WASH
|
Details
|
The solution was washed with toluene, from which an aqueous layer
|
Type
|
CUSTOM
|
Details
|
was separated
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC(C(S(=O)(=O)[O-])(F)F)C(F)(F)F.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |